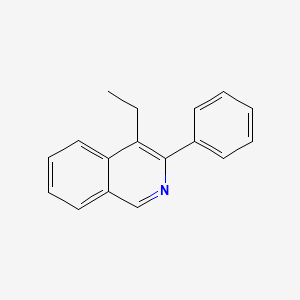

4-Ethyl-3-phenylisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

385416-18-2 |

|---|---|

Molekularformel |

C17H15N |

Molekulargewicht |

233.31 g/mol |

IUPAC-Name |

4-ethyl-3-phenylisoquinoline |

InChI |

InChI=1S/C17H15N/c1-2-15-16-11-7-6-10-14(16)12-18-17(15)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |

InChI-Schlüssel |

GFEFQZJGUGZSIB-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=CC2=CC=CC=C21)C3=CC=CC=C3 |

Kanonische SMILES |

CCC1=C(N=CC2=CC=CC=C21)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for 4 Ethyl 3 Phenylisoquinoline

Direct Synthesis Approaches for 4-Ethyl-3-phenylisoquinoline

Direct synthesis methods provide a streamlined route to this compound, often involving the strategic formation of key carbon-carbon bonds.

Palladium-Catalyzed Enolate Arylation as a Key C-C Bond-Forming Reaction

A pivotal method for constructing the isoquinoline (B145761) core involves the palladium-catalyzed α-arylation of enolates. nih.gov This reaction has emerged as a powerful tool in synthetic organic chemistry for its ability to form C-C bonds between an enolate and an aryl halide. researchgate.net The versatility of this reaction has been expanded through the development of specialized ligands for palladium, which are designed with specific steric and electronic properties to optimize the efficiency of the catalytic cycle. nih.gov

The coupling of an enolate with an ortho-functionalized aryl halide creates a 1,5-dicarbonyl-like intermediate, which can then be cyclized with an ammonia (B1221849) source to form the isoquinoline ring. rsc.orgresearcher.life This approach is highly regioselective and accommodates a wide variety of substituents, even those that lead to electron-deficient isoquinoline systems, which are traditionally challenging to synthesize. rsc.orgresearcher.life

Mechanistic Understanding of Palladium-Catalyzed Coupling of Enolates with Ortho-Functionalized Aryl Halides

The mechanism of the palladium-catalyzed α-arylation of ketones involves several key steps. The process begins with the generation of an enolate from a ketone and a base in the presence of an aryl halide and a palladium catalyst. researchgate.net The catalytic cycle is generally understood to involve:

Oxidative Addition : The palladium(0) catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) intermediate. nsf.gov Electron-rich ligands on the palladium catalyst can facilitate this step by stabilizing the resulting Pd(II) species. nsf.gov

Transmetalation : The enolate then displaces the halide on the palladium(II) complex in a transmetalation step to form an arylpalladium enolate intermediate. nsf.gov

Reductive Elimination : The final carbon-carbon bond of the product is formed through reductive elimination from the arylpalladium enolate intermediate, regenerating the palladium(0) catalyst. researchgate.net Sterically hindered ligands can promote this step by bringing the aryl and enolate groups closer together on the palladium center. nsf.gov

Recent studies have investigated the structures of arylpalladium enolate complexes to better understand how factors like binding mode and electronic and steric properties influence the rate and mechanism of the reductive elimination step. researchgate.net

Regioselective Synthesis via Palladium Catalysis

A significant advantage of the palladium-catalyzed α-arylation approach is its high degree of regioselectivity. nih.govrsc.org The reaction allows for the convergent and regiocontrolled combination of readily available starting materials to produce polysubstituted isoquinolines. nih.govacs.org For instance, the choice of the ketone coupling partner directly determines the substituents at the C3 and C4 positions of the resulting isoquinoline ring. acs.org

General Procedures for Synthesis of this compound

While specific procedural details for the synthesis of this compound via palladium-catalyzed enolate arylation are not extensively detailed in the provided search results, a general procedure can be inferred. A nickel-catalyzed synthesis provides a concrete example. amazonaws.com In a typical procedure, a round-bottom flask is charged with NiBr2(dppe), 2-phenyl-1-butyne, and 2-iodobenzaldehyde (B48337) oxime ether in a solvent like acetonitrile. The mixture is heated, and upon completion, the product is isolated via column chromatography. amazonaws.com

Another general procedure involves a rhodium-catalyzed reaction. A sealed tube containing an aryl hydrazone, an alkyne (such as 1-phenyl-1-butyne (B1346892) to introduce the ethyl and phenyl groups), a rhodium catalyst like [Cp*RhCl2]2, and a silver salt (if required) is evacuated and purged with nitrogen. A solvent and an acid are added, and the reaction is stirred at an elevated temperature. The product is then purified by column chromatography. amazonaws.com

A copper-catalyzed intramolecular cyclization has also been reported for the synthesis of similar isoquinolines. semanticscholar.org This involves heating the starting material with a copper catalyst in water. semanticscholar.org

Exploration of Alternative Synthetic Pathways for Isoquinoline Derivatives

Beyond the direct methods, a variety of alternative synthetic pathways have been developed for the synthesis of the broader class of isoquinoline derivatives, many of which are adaptable for the synthesis of specifically substituted compounds like this compound.

Transition-Metal-Catalyzed Cyclization Reactions

Transition-metal-catalyzed cyclization reactions have become a cornerstone for the synthesis of nitrogen-containing heterocycles, including isoquinolines. mdpi.com These methods offer efficient and stereoselective ways to construct complex cyclic structures. mdpi.com Various transition metals, including but not limited to palladium, rhodium, and copper, have been employed. mdpi.commdpi.com

Recent advancements have focused on the use of abundant 3d-transition metals like cobalt, manganese, iron, nickel, and copper as replacements for rarer metals like palladium and rhodium. bohrium.com These newer methods often proceed under mild conditions with a broad substrate scope. bohrium.com

Examples of such reactions include:

Rhodium-catalyzed C-H activation/annulation : This approach has been used to synthesize highly functionalized isoquinolines. researchgate.net For instance, the reaction of O-pivaloyl oximes with acryloylsilanes in the presence of a rhodium catalyst yields 3-acylsilane-substituted isoquinolines. researchgate.net Another rhodium-catalyzed method involves the reaction of benzimidates with α-diazo carbonyl compounds. sioc-journal.cn

Cobalt-catalyzed C-H/N-N bond activation : A cobalt-catalyzed annulation of ketazines has been developed for the synthesis of isoquinolines. rsc.org

Palladium-catalyzed cyclization followed by a Heck reaction : This domino reaction allows for the preparation of 4-(1-alkenyl)-3-arylisoquinolines from 2-(1-alkynyl)arylaldimines and various alkenes. researchgate.net

Copper-catalyzed annulation : The reaction of ketoxime acetates with ynals catalyzed by copper bromide can lead to the formation of isoquinolines. nih.gov

These transition-metal-catalyzed cyclization reactions represent a versatile and expanding toolbox for the synthesis of a wide array of isoquinoline derivatives. mdpi.com

Rhodium(III)-Catalyzed C-H Activation and Annulation Approaches

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex nitrogen-containing heterocycles. These methods offer high atom economy and functional group tolerance.

Utilization of Hydrazone as an Oxidizing Directing Group

An efficient and practical synthesis of isoquinolines has been developed using a rhodium(III)-catalyzed C-H activation and alkyne annulation strategy. researchgate.netnih.gov In this approach, aryl hydrazines react with a carbonyl source in situ to form a hydrazone, which then acts as a directing group. researchgate.netnih.gov The N-N bond of the hydrazone also serves as an internal oxidant, eliminating the need for an external one. researchgate.netnih.gov This "auto-formed and auto-cleavable" directing group strategy simplifies the synthetic process by avoiding separate steps for installation and removal of the directing group, making it a highly step-economical method for accessing unprotected isoquinolines. researchgate.netnih.gov The reaction proceeds with a broad range of substituted aryl hydrazines and alkynes, including challenging terminal alkynes, which react with high regioselectivity. researchgate.net This methodology has also been applied to the synthesis of indoles and other π-extended nitrogen-doped polyheterocycles. researchgate.net

Coupling/Cyclization Cascade Reactions of Arylimidates and Diazo Compounds

A rhodium(III)-catalyzed coupling and cyclization cascade reaction between arylimidates and diazo compounds provides a direct route to isoquinolines and isoquinolin-3-ols without the need for external oxidants. researchgate.net The reaction proceeds through an intermolecular C-C bond formation followed by an intramolecular C-N bond formation. researchgate.net Mechanistic studies have shown that the initial rhodium(III)-catalyzed coupling/cyclization is a rapid process, while the subsequent dehydration step is slower. researchgate.net This method has been utilized to synthesize a variety of pyran-fused isoquinoline derivatives in moderate to good yields. researchgate.net The reaction demonstrates a broad substrate scope and mild reaction conditions, making it a valuable tool for creating fused heteroarenes. researchgate.net Furthermore, this strategy has been extended to the synthesis of multisubstituted isoquinoline N-oxides from oximes and diazo compounds via aryl and vinylic C-H activation. nih.gov This intermolecular annulation involves a tandem C-H activation, cyclization, and condensation sequence, proceeding under mild conditions and releasing only nitrogen gas and water as byproducts. nih.gov

Copper-Catalyzed Intramolecular Cyclization Methods

An environmentally friendly and highly efficient method for the synthesis of isoquinolines has been developed using a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. rsc.org This protocol is performed under simple and mild conditions, avoiding the need for organic solvents, additives, or ligands. rsc.orgresearchgate.net The reaction exhibits high atom economy, broad substrate scope, and good functional group tolerance. rsc.org

The selectivity of the reaction, leading to either isoquinolines or isoquinoline N-oxides, can be controlled by the presence or absence of a hydroxyl protecting group on the oxime. rsc.org The use of (E)-2-alkynylaryl ketone O-methyl oximes leads to the formation of the corresponding isoquinolines in good to excellent yields. rsc.org For instance, 1-ethyl-3-phenylisoquinoline was obtained in a 28% yield using this method. researchgate.net The reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl ring. rsc.org A plausible reaction pathway involves the initial copper(I)-catalyzed intramolecular cyclization to form an intermediate, followed by cleavage of the N-O bond and subsequent protonation to afford the isoquinoline product. rsc.orgrsc.org

Table 1: Optimization of Copper-Catalyzed Intramolecular Cyclization rsc.org

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | CuI (10) | H₂O | 12 | 91 |

| 2 | CuI (10) | H₂O | 15 | 95 |

| 3 | - | H₂O | 15 | NR |

| 4 | CuBr (10) | H₂O | 15 | 73 |

| 5 | CuCl (10) | H₂O | 15 | 46 |

| 6 | CuBr₂ (10) | H₂O | 15 | 43 |

| 7 | Cu(OAc)₂ (10) | H₂O | 15 | NR |

| 8 | CuI (10) | H₂O | 15 | 48 (at 70°C) |

| 9 | CuI (10) | 1,4-Dioxane | 12 | 87 |

| 10 | CuI (10) | Toluene | 12 | 28 |

| 11 | CuI (10) | EtOH | 12 | 65 |

| 12 | CuI (10) | AcOH | 12 | Trace |

Reaction conditions: Substrate (0.5 mmol), catalyst, and solvent (2 mL) at 80°C unless otherwise specified. Isolated yields. NR = No Reaction.

Cobalt(III)-Catalyzed C-H/N-N Bond Functionalization

Cobalt(III)-catalyzed C-H/N-N bond functionalization of aryl hydrazones represents a cost-effective and efficient strategy for the synthesis of isoquinolines. This method is part of a growing field utilizing first-row transition metals for C-H activation, offering a more sustainable alternative to precious metal catalysts. isroset.org The reaction involves the coupling of arylhydrazones with alkynes. ajgreenchem.com While specific details on the synthesis of this compound using this exact method are not extensively documented in the provided results, the general applicability of cobalt-catalyzed C-H functionalization for isoquinoline synthesis is well-established. isroset.org These reactions often proceed with high regioselectivity and functional group tolerance. The use of earth-abundant cobalt catalysts makes this approach particularly attractive for large-scale synthesis. nih.gov

Palladium-Catalyzed Domino Heck/Intermolecular Cross-Coupling

A highly efficient palladium-catalyzed domino Heck/intermolecular cross-coupling reaction of 2-(1-alkynyl)benzaldimines has been developed for the synthesis of a wide range of 4-alkylated isoquinoline derivatives. reed.edursc.org This cascade process proceeds in moderate to good yields and is notable for the role of the σ-alkylpalladium(II) intermediate, which activates the alkyne for intramolecular nucleophilic attack by the imine nitrogen. reed.edursc.org This represents the first example of a σ-alkylpalladium(II) intermediate promoting such a cyclization. reed.edu The reaction demonstrates good functional group tolerance and has been successfully applied to the synthesis of various 4-alkylated isoquinolines. reed.edu

Palladium-Catalyzed Electrocyclic Reactions of 2-Alkynyl Benzyl (B1604629) Azides

The synthesis of isoquinolines can be achieved through a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. researchgate.net This methodology allows for the selective formation of either 4-bromoisoquinolines or 4-bromoisoquinolones under different reaction conditions. researchgate.net The introduction of a bromine atom at the 4-position of the isoquinoline ring is particularly useful as it provides a handle for further functionalization, making this method attractive for the synthesis of diverse isoquinoline derivatives. researchgate.net While the direct synthesis of this compound is not explicitly detailed, the versatility of this method suggests its potential applicability.

Microwave-Assisted Synthesis Techniques

A notable example is the ruthenium-catalyzed, microwave-assisted synthesis of isoquinolines via C–H/N–N activation. thieme-connect.com This strategy has been used to prepare compounds structurally similar to this compound, such as 4-Ethyl-1-methyl-3-phenylisoquinoline. thieme-connect.com The reaction employs an acetophenone (B1666503) N-Cbz hydrazone as a directing group and proceeds rapidly in a biodegradable solvent like PEG-400, often without the need for external additives or oxidants. thieme-connect.com Other microwave-assisted methods for the isoquinoline framework involve palladium-catalyzed one-pot reactions and copper-mediated multicomponent syntheses. nih.govsioc-journal.cn The use of recyclable solid acid catalysts like Nafion® NR50 under microwave irradiation also represents an eco-friendly approach to 3-arylisoquinolines. rsc.org

Table 1: Comparison of Microwave-Assisted Synthesis Methods for Isoquinoline Frameworks

| Method | Catalyst / Reagents | Key Features | Source(s) |

| Ruthenium-Catalyzed Annulation | [Ru(p-cymene)Cl₂]₂, N-Cbz hydrazone, Alkyne | Rapid, Additive-free, Green solvent (PEG-400) | thieme-connect.com |

| Palladium-Catalyzed One-Pot | Pd-catalyst, o-bromoarylaldehydes, Terminal alkynes, NH₄OAc | One-pot sequential coupling-imination-annulation | nih.govacs.org |

| Copper-Mediated MCR | CuI, 2-bromobenzaldehyde, Terminal alkynes, t-butyl amine | One-pot, multicomponent, Access to 3-substituted isoquinolines | sioc-journal.cn |

| Nafion-Catalyzed Cyclization | Nafion® NR50, 2-alkynylbenzaldehydes, HMDS | Eco-friendly, Recyclable acid catalyst, Transition-metal-free | rsc.org |

One-Pot Multicomponent Reactions for Isoquinoline Frameworks

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby reducing the need for isolating intermediates and minimizing waste. rsc.org Several MCRs have been developed for the synthesis of the isoquinoline skeleton.

A palladium-catalyzed, microwave-assisted one-pot reaction can produce various substituted isoquinolines through sequential coupling-imination-annulation of ortho-bromoarylaldehydes, terminal acetylenes, and ammonium (B1175870) acetate (B1210297). nih.govacs.org Similarly, copper(I) can catalyze a three-component reaction between a β-haloaryl aldehyde, a terminal alkyne, and an amine source like tert-butylamine (B42293) or benzamidine (B55565) to yield 3-substituted isoquinolines. sioc-journal.cnrsc.org These methods offer a versatile and efficient route to a library of isoquinoline derivatives by simply varying the starting components. rsc.org The development of these reactions highlights a trend towards procedural simplicity and "pot economy" in modern organic synthesis. acs.org

Classical Isoquinoline Synthesis Reactions (Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch) in Modern Context

The foundational methods for isoquinoline synthesis—the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions—have been known for over a century. thermofisher.comwikipedia.orgorganicreactions.org While historically significant, these classical methods often suffer from drawbacks such as the need for harsh reaction conditions, a limited substrate scope, and low yields. rsc.orgniscpr.res.inajgreenchem.com Consequently, contemporary research has focused on adapting these reactions to modern synthetic standards, for instance, by incorporating microwave assistance or novel catalytic systems. organic-chemistry.org

Bischler-Napieralski Reaction: This reaction traditionally involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. pharmaguideline.com Modern adaptations include the use of microwave irradiation to accelerate the reaction, enabling the rapid production of substituted isoquinoline libraries. organic-chemistry.org

Pictet-Spengler Reaction: The Pictet-Spengler synthesis involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.org For less nucleophilic aromatic rings, the reaction typically requires strong acids and higher temperatures. wikipedia.org Modern improvements include microwave-assisted protocols and the use of recyclable, heterogeneous acid catalysts like H+-montmorillonite, which can facilitate the reaction under solvent-free conditions or in water. organic-chemistry.orgsciengine.com

Pomeranz-Fritsch Reaction: This reaction provides isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org While traditionally employing strong mineral acids, modern versions have utilized Lewis acids. wikipedia.org However, the reaction can be sensitive to conditions and may result in low yields or failure. researchgate.net

Lewis Acid Catalyzed Cyclodehydration Reactions

Lewis acids are crucial catalysts in many isoquinoline syntheses, particularly in the key cyclization step. pharmaguideline.com The Bischler-Napieralski reaction is a classic example, where a Lewis acid like phosphorus pentoxide or phosphoryl chloride promotes the ring-closing dehydration of an amide. pharmaguideline.com

More recent strategies have expanded the role of Lewis acids. An expeditious route to 3-arylisoquinolines has been developed using a Lewis acid-catalyzed C(sp3)–H bond functionalization. acs.org In this process, various Lewis acids were screened, with iron(III) chloride (FeCl₃) proving effective in promoting the desired imine formation and internal redox reaction to furnish the isoquinoline core. acs.org Lanthanide triflates have also been employed as Lewis acid catalysts in Pomeranz-Fritsch type reactions. wikipedia.org Furthermore, Lewis acids are integral to one-pot cascade reactions for synthesizing diversely substituted tetrahydroisoquinolines and related heterocycles. nih.govacs.org

Green Chemistry Principles in Isoquinoline Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of isoquinolines. Key areas of focus include the use of recyclable catalysts and environmentally benign solvents and conditions. niscpr.res.inajgreenchem.com

Application of Homogeneous Recyclable Catalysts (e.g., Ru(II)/PEG-400)

A significant advancement in the green synthesis of isoquinolines is the development of homogeneous, recyclable catalytic systems. rsc.orgrsc.org A prime example is the use of a ruthenium(II) complex, [Ru(p-cymene)Cl₂]₂, in polyethylene (B3416737) glycol (PEG-400) for the synthesis of 1-phenyl isoquinoline derivatives. niscpr.res.inajgreenchem.com This system operates through a C–H/N–N bond functionalization between a hydrazine (B178648) and an alkyne. niscpr.res.inrsc.org

The PEG-400 solvent is not only biodegradable but also allows for the simple recovery and reuse of the expensive ruthenium catalyst for multiple cycles without a significant loss in activity. niscpr.res.inrsc.org The methodology is noted for its high atom economy, procedural simplicity, and the avoidance of unnecessary pre-functionalization of starting materials. ajgreenchem.com This catalytic system, often used with a copper salt as an oxidant and a silver salt as an additive, represents a sustainable and efficient protocol for constructing the isoquinoline scaffold. niscpr.res.inrsc.org

Table 2: Performance of Recyclable Ru(II)/PEG-400 Catalytic System

| Feature | Description | Source(s) |

| Catalyst | [Ru(p-cymene)Cl₂]₂ | ajgreenchem.com |

| Solvent | Polyethylene glycol (PEG-400) | thieme-connect.comniscpr.res.inajgreenchem.com |

| Co-catalysts | Cu(OAc)₂ (oxidant), AgSbF₆ (additive) | niscpr.res.inajgreenchem.com |

| Key Advantage | Homogeneous catalyst is recyclable | niscpr.res.inrsc.org |

| Recycling Efficiency | Can be reused up to four consecutive cycles without loss of activity | rsc.org |

| Green Aspects | Use of a biodegradable solvent, high atom economy | ajgreenchem.comajgreenchem.com |

Development of Biodegradable Solvents and Environmentally Benign Conditions

The choice of solvent is a critical factor in green chemistry. Polyethylene glycol (PEG), particularly PEG-400, has been identified as a highly effective and biodegradable solvent for isoquinoline synthesis. niscpr.res.inajgreenchem.com It is non-volatile and can be used in ruthenium-catalyzed reactions, including microwave-assisted protocols, to afford high yields of isoquinoline products. thieme-connect.com The use of a PEG-400 and water mixture has also been shown to improve reaction yields and times in certain catalytic systems. rsc.org

Beyond solvents, other environmentally benign conditions are being explored. This includes performing reactions under solvent-free conditions, which has been demonstrated with recyclable heterogeneous catalysts like H+-montmorillonite in the Pictet-Spengler reaction. sciengine.com Transition-metal-free syntheses, such as the Nafion®-catalyzed cyclization under microwave irradiation, further contribute to the greening of isoquinoline synthesis by avoiding potentially toxic and expensive heavy metals. rsc.org

Chemical Reactivity and Derivatization of the 4 Ethyl 3 Phenylisoquinoline Scaffold

Functionalization Strategies and Substituent Effects on Reactivity

The inherent reactivity of the isoquinoline (B145761) core allows for functionalization at several key positions. The nitrogen atom at position 2 (N-2) and the carbon atoms at positions 1 (C-1), 3 (C-3), and 4 (C-4) are primary targets for derivatization. The presence of substituents can significantly influence the electronic properties and, consequently, the reactivity of the entire molecule. amerigoscientific.com For instance, electron-donating groups can enhance the nucleophilicity of the isoquinoline system, while electron-withdrawing groups can render it more susceptible to nucleophilic attack. amerigoscientific.com

The functionalization of the isoquinoline scaffold is a well-explored area of synthetic chemistry, with numerous methods available for introducing a wide range of substituents.

C-1 Position: The C-1 position is particularly susceptible to nucleophilic attack. nih.gov This reactivity can be exploited to introduce various alkyl and aryl groups. For example, the addition of organolithium reagents to the C-1 position of isoquinolines is a known method for creating C-1 substituted derivatives. nih.gov

N-2 Position: The nitrogen atom can be readily alkylated to form quaternary isoquinolinium salts. This is typically achieved by reacting the isoquinoline with an alkyl halide, such as methyl iodide or ethyl iodide. nih.gov

C-3 and C-4 Positions: The functionalization of the C-3 and C-4 positions often relies on modern cross-coupling methodologies. Palladium- and rhodium-catalyzed reactions have emerged as powerful tools for creating C-C and C-heteroatom bonds at these positions with high regioselectivity. nih.govrsc.org For instance, palladium-catalyzed α-arylation of ketone enolates provides a convergent route to polysubstituted isoquinolines, allowing for the introduction of substituents at both C-3 and C-4. nih.gov The direct C-H functionalization of the isoquinoline core is another advanced strategy to introduce substituents without the need for pre-functionalized starting materials. rsc.orgrsc.org

The reactivity of the isoquinoline molecule follows a general order, with the C-4 position being the most reactive towards electrophilic substitution in the neutral molecule. rsc.org The positional reactivity order has been determined as: 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org

Achieving regioselectivity in the derivatization of the isoquinoline scaffold is crucial for the synthesis of specific isomers. Modern catalytic systems offer a high degree of control over the position of functionalization.

Transition metal-catalyzed reactions, particularly those involving palladium and rhodium, have proven to be highly effective in achieving regioselective C-H activation and annulation. mdpi.comacs.org For example, rhodium(III)-catalyzed C-H functionalization can be directed to the desired position by using appropriate directing groups. acs.org This allows for the selective synthesis of, for instance, 1-aminoisoquinolines. acs.org

Palladium-catalyzed cyclization of ortho-alkynylbenzaldimines in the presence of alkenes is a method for preparing 4-(1-alkenyl)-3-arylisoquinolines with good to excellent yields. researchgate.net The introduction of an ortho-methoxy group on the benzaldimine has been shown to promote the palladium-catalyzed cyclization and stabilize the intermediate, leading to improved yields. researchgate.net

Furthermore, the choice of reagents and reaction conditions can dictate the outcome of the derivatization. For instance, in the synthesis of halogenated isoquinolines, the use of specific halogenating agents and catalysts can lead to the selective introduction of a halogen atom at a particular position.

Synthesis of Analogues and Related Isoquinoline Compounds

Building upon the functionalization strategies, a variety of analogues and related isoquinoline compounds can be synthesized. These derivatives often exhibit unique chemical and physical properties.

The introduction of alkyl and aryl groups at various positions of the isoquinoline ring can be achieved through several synthetic routes.

A notable example is the synthesis of 1-Ethyl-3-phenylisoquinoline-4-carbaldehyde . This compound has been prepared as a yellow solid with a melting point of 107–109 °C. nih.gov The synthesis involved a rhodium/copper co-catalyzed formal [4+2] annulation reaction. acs.org

| Compound | Starting Materials | Catalyst/Reagents | Yield | Reference |

| 1-Ethyl-3-phenylisoquinoline-4-carbaldehyde | Ketoxime acetate (B1210297), ynal | [Cp*RhCl2]2, Cu(OAc)2 | 76% | nih.govacs.org |

The synthesis of 1-Butyl-4-ethyl-3-phenylisoquinoline has also been reported. This derivative is an oily liquid and its synthesis highlights the versatility of modern catalytic methods in creating specifically substituted isoquinolines.

| Compound | Starting Materials | Catalyst/Reagents | Yield | Reference |

| 1-Butyl-4-ethyl-3-phenylisoquinoline | Aryl hydrazone, alkyne | [Cp*RhCl2]2, Ag2O, AcOH | Not specified |

Furthermore, a general procedure for the synthesis of 4-alkyl-3-phenylisoquinolines has been developed, which involves the direct condensation of o-tolualdehyde tert-butylimine anions with nitriles, followed by electrophilic trapping at the C-4 position. nih.gov This method allows for the introduction of various alkyl groups at the C-4 position. nih.gov

Halogenated isoquinolines are important synthetic intermediates, as the halogen atom can be easily displaced or used in cross-coupling reactions to introduce further functionality.

The synthesis of 4-Chloro-3-phenylisoquinoline can be achieved through various methods. One approach involves the diazotization of 3-amino-4-fluoro-7-iodoisoquinoline in the presence of a chloride source. harvard.edu

The preparation of 3-Aryl-4-iodoisoquinolines has been accomplished through a facile one-pot method from N-(o-arylethynyl)benzyl p-toluenesulfonamides with iodine and a base. researchgate.net This transition-metal-free approach provides a straightforward route to these valuable building blocks. researchgate.net

| Compound | Starting Materials | Reagents | Yield | Reference |

| 3-Aryl-4-iodoisoquinolines | N-(o-arylethynyl)benzyl p-toluenesulfonamides | I2, NaHCO3 | Good to moderate | researchgate.net |

A beneficial approach for the preparation of 1-Methyl-3-phenylisoquinoline derivatives with various substituents on the aromatic ring has been developed. rsc.org This method involves the heating of a polyphosphate ester with appropriate oximes obtained from 3,4-diphenylbut-3-en-2-one (B14165516) derivatives. rsc.org The isoquinolines were synthesized in yields ranging from approximately 50% to 70%. rsc.orgresearchgate.net This procedure is particularly suitable for synthesizing derivatives with chlorine, methyl, and methoxy (B1213986) substituents on the aromatic ring. rsc.orgresearchgate.net

| Substituent on Phenyl Ring | Yield | Reference |

| 4-Chloro | 67% | researchgate.net |

| 2-Methyl | 48% | researchgate.net |

| 3-Methyl | 76% | researchgate.net |

| 4-Methyl | 55% | researchgate.net |

| 4-Methoxy | 62% | researchgate.net |

Formation of Isoquinoline N-Oxides and their Reactivity

The nitrogen atom in the isoquinoline nucleus is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation not only alters the electronic properties of the heterocyclic ring but also opens up new avenues for functionalization.

A general and efficient method for the synthesis of isoquinoline N-oxides involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oximes. nih.govrsc.orgresearchgate.netsemanticscholar.org While this method has been demonstrated for a variety of substituted 3-phenylisoquinolines, its direct application to 4-ethyl-3-phenylisoquinoline would involve the cyclization of a suitably substituted (E)-2-alkynylaryl oxime precursor. nih.govrsc.orgresearchgate.netsemanticscholar.org The reaction typically proceeds in water under mild conditions, making it an environmentally benign approach. nih.govrsc.orgresearchgate.netsemanticscholar.org For instance, the reaction of (E)-2-alkynylaryl oximes with a copper(I) iodide catalyst in water can yield various 3-phenylisoquinoline (B1583570) N-oxides in moderate to excellent yields. nih.govrsc.orgresearchgate.netsemanticscholar.org

The reactivity of isoquinoline N-oxides is well-documented. For example, they can be converted back to the corresponding isoquinolines by treatment with a reducing agent like zinc in an ammonium (B1175870) chloride solution. nih.govrsc.org Furthermore, the N-oxide functionality can direct further substitutions on the isoquinoline ring. A recent study has shown the synthesis of 4-(selanyl)isoquinoline-N-oxides from o-alkynyl benzaldehyde (B42025) oximes and diorganyl diselenides, indicating the potential for introducing selenium-containing moieties onto the this compound N-oxide scaffold. acs.org

Table 1: Copper-Catalyzed Synthesis of Substituted 3-Phenylisoquinoline N-Oxides

| Substrate (E)-2-alkynylaryl oxime | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| (E)-1-(2-(phenylethynyl)phenyl)ethanone oxime | CuI (10 mol%) | H₂O | 80-120 | 15 | 1-Methyl-3-phenylisoquinoline N-oxide | Varies | nih.govrsc.org |

| Substituted (E)-2-alkynylaryl oximes | CuI (10 mol%) | H₂O | 70-120 | 15 | Various 3-phenylisoquinoline N-oxides | Moderate to Excellent | nih.govrsc.org |

This table presents generalized conditions and outcomes based on reported syntheses of various 3-phenylisoquinoline N-oxides. The specific application to this compound would require a custom precursor.

Development of Bridged and Polycyclic Isoquinoline Derivatives

The construction of bridged and polycyclic systems incorporating the isoquinoline framework leads to structurally complex and rigid molecules with potential applications in medicinal chemistry and materials science.

One approach to building bridged structures involves the dearomative annulation of isoquinolinium salts. sioc-journal.cnrsc.org While not specifically demonstrated for this compound, this strategy offers a potential route. For instance, the reaction of isoquinolinium salts with bis-nucleophiles like 4-hydroxycoumarins can lead to the formation of 1,4-bridged dihydroisoquinolin-3-ones. sioc-journal.cnrsc.org The reaction is typically mediated by an oxidizing agent such as phenyliodine(III) diacetate. sioc-journal.cnrsc.org The application of this methodology to a 4-ethyl-3-phenylisoquinolinium salt could potentially yield novel bridged structures.

The synthesis of polycyclic isoquinoline derivatives can be achieved through various catalytic C-H activation and annulation strategies. hbni.ac.in Rhodium-catalyzed one-pot synthesis from aryl ketones, hydroxylamine-O-sulfonic acid (HOSA), and internal alkynes has been shown to produce N-polycyclic aromatic hydrocarbons (N-PAHs), where an isoquinoline is an active intermediate. hbni.ac.in This cascade of C-H activations followed by annulation could be a viable strategy for constructing polycyclic systems from a precursor of this compound. hbni.ac.in Furthermore, copper-catalyzed intramolecular cyclization has been shown to be efficient for the construction of polycyclic isoquinolines from appropriately designed substrates. nih.gov

Table 2: Strategies for the Synthesis of Bridged and Polycyclic Isoquinolines

| Strategy | Reactants | Catalyst/Reagent | Product Type | Reference |

| Dearomative Annulation | Isoquinolinium Salt + Bis-nucleophile | Phenyliodine(III) diacetate | 1,4-Bridged Dihydroisoquinolin-3-ones | sioc-journal.cnrsc.org |

| C-H Activation/Annulation | Aryl Ketone + HOSA + Internal Alkyne | Cp*Rh catalyst | N-Polycyclic Aromatic Hydrocarbons | hbni.ac.in |

| Intramolecular Cyclization | (E)-2-alkynylaryl ketone O-methyl oximes | CuI | Polycyclic Isoquinolines | nih.gov |

This table outlines general strategies that could potentially be adapted for the synthesis of bridged and polycyclic derivatives of this compound.

Reactivity towards Various Reagents and Catalytic Systems for Further Transformations

The this compound scaffold possesses multiple sites for further chemical modification through reactions with various reagents and catalytic systems. These transformations can target the C-H bonds of the aromatic rings or the ethyl substituent, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of heterocycles. thieme-connect.deresearchgate.net Rhodium and Ruthenium catalysts have been employed for the C-H/N-N bond functionalization of azines with alkynes to synthesize isoquinolines. rsc.orgajgreenchem.comrsc.org Such catalytic systems could potentially be used to further functionalize the existing this compound core. For example, directed C-H activation could lead to the introduction of substituents at specific positions on the phenyl or isoquinoline rings.

A modular synthesis of isoquinolines has been reported using a palladium-catalyzed enolate arylation, which also allows for in-situ functionalization at the C4 position. amazonaws.com This suggests that the ethyl group at the C4 position of this compound could potentially be further modified. For instance, deprotonation of the benzylic protons of the ethyl group followed by reaction with an electrophile could introduce new substituents.

Furthermore, the reaction of ketoxime acetates with ynals, co-catalyzed by Rhodium and Copper, has been shown to produce isoquinoline-4-carbaldehydes. nih.govacs.org This indicates that the 4-position of the isoquinoline ring is amenable to the introduction of formyl groups, which can then serve as a handle for a wide range of subsequent transformations. The synthesis of 1-ethyl-3-phenylisoquinoline-4-carbaldehyde has been reported through this methodology. nih.govacs.org

Table 3: Potential Further Transformations of this compound

| Reaction Type | Catalyst/Reagent | Potential Modification | Reference |

| C-H Activation/Functionalization | Rhodium or Ruthenium catalysts | Introduction of new substituents on aromatic rings | thieme-connect.deresearchgate.netrsc.orgajgreenchem.comrsc.org |

| C4-Position Functionalization | Base + Electrophile | Modification of the ethyl group | amazonaws.com |

| Formylation at C4 | Rh/Cu co-catalysis (from precursor) | Introduction of a carbaldehyde group | nih.govacs.org |

This table summarizes potential derivatization strategies based on methodologies reported for similar isoquinoline systems.

Pharmacological Relevance and Biological Targeting Potential of Isoquinoline Scaffolds

Isoquinolines as Privileged Structures and Important Scaffolds in Drug Discovery

Isoquinoline-based molecules are noted for their structural diversity and significant therapeutic potential. rsc.org This framework is embedded in numerous natural alkaloids, many of which possess potent biological activities. nih.gov The significance of isoquinolines in modern medicinal chemistry is underscored by their role as foundational structures for drugs targeting a wide spectrum of diseases, including cancer, infections, and neurological disorders. nih.govontosight.ai

The term "privileged scaffold" reflects the ability of the isoquinoline (B145761) nucleus to serve as a versatile template for designing new drugs. rsc.orgresearchgate.net Its structural features allow for the introduction of various substituents at multiple positions (C-1, C-3, C-4), enabling chemists to fine-tune the pharmacological properties of the resulting molecules. rsc.orgnih.gov This adaptability has led to the development of at least 38 therapeutic drugs based on the isoquinoline core that are either in clinical use or undergoing clinical trials. nih.gov The continuous exploration of isoquinoline scaffolds offers new avenues in drug discovery, moving beyond traditional synthetic methods to create novel bioactive N-heterocycles. nih.gov

Investigation of Antibacterial Activities of 3-Phenylisoquinoline (B1583570) Derivatives

In an era marked by the rise of multidrug-resistant bacteria, the development of antibiotics with new mechanisms of action is a critical priority. nih.gov Derivatives of 3-phenylisoquinoline have emerged as a promising class of antibacterial agents. The 3-phenylisoquinoline structure is a key subunit within potent naturally occurring antibacterial alkaloids like sanguinarine (B192314) and berberine (B55584). nih.govnih.gov

Research has focused on synthesizing and evaluating various 3-phenylisoquinolines for their efficacy against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov Studies have shown that modifying the substituents on the phenyl ring and the isoquinoline core can significantly influence antibacterial potency. nih.gov For instance, N-methylation to form quaternary ammonium (B1175870) derivatives often enhances activity against S. aureus. nih.gov

| Compound Type | Target Bacteria | Activity |

| N-methyl quaternary ammonium derivatives of 3-phenylisoquinoline | S. aureus | Active, potency increases with lipophilicity of substituent |

| Non-quaternary 3-phenylisoquinoline derivatives | S. aureus, E. faecalis | No significant activity observed |

| 1-guanidino-3-(3'-phenyl)phenylisoquinoline derivatives | S. aureus, E. faecalis (including resistant strains) | Active against both sensitive and resistant strains |

This table is based on findings from studies on 3-phenylisoquinoline derivatives. nih.gov

A key advantage of certain 3-phenylisoquinoline derivatives is their novel mechanism of action: the targeting of the bacterial cell division protein FtsZ. nih.govnih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis. researchgate.net It polymerizes at the mid-cell to form a contractile "Z-ring," which serves as a scaffold for the entire cell division machinery, known as the divisome. tandfonline.com Disruption of FtsZ assembly or function leads to the inhibition of cell division, resulting in bacterial filamentation and eventual cell death, making it an attractive target for new antibiotics. researchgate.nettandfonline.com

The natural alkaloids berberine and sanguinarine are known to alter FtsZ function. nih.govnih.gov Inspired by these natural products, researchers have designed and synthesized 3-phenylisoquinoline derivatives that effectively target FtsZ, validating this protein as a viable target for antibacterial intervention against multidrug-resistant pathogens. nih.govresearchgate.net

Detailed mechanistic studies have revealed how 3-phenylisoquinoline derivatives exert their antibacterial effects. These compounds have been shown to bind to S. aureus FtsZ (SaFtsZ). nih.govnih.gov This binding has two primary consequences: the stabilization of SaFtsZ polymers and the inhibition of the protein's intrinsic GTPase activity. nih.govnih.govresearchgate.net

FtsZ requires GTP hydrolysis for the dynamic turnover of its filaments, a process crucial for the proper function of the Z-ring. researchgate.net By stabilizing the polymeric form of FtsZ and inhibiting its GTPase activity, the 3-phenylisoquinoline compounds effectively "jam" the cell division process. nih.govtandfonline.com This dual action disrupts the normal dynamic instability of the Z-ring, leading to a potent antibacterial effect. researchgate.net Importantly, toxicological assessments of select compounds from this class showed minimal cross-reactivity with mammalian β-tubulin and low human cytotoxicity, highlighting their potential as selective antibacterial agents. nih.govnih.gov

Isoquinoline Alkaloids as Natural Product Lead Compounds for Bioactive Agents

Isoquinoline alkaloids, naturally occurring compounds found widely in the plant kingdom, represent a rich source of lead structures for drug discovery. nih.govnih.govrsc.org Derived from amino acids like tyrosine or phenylalanine, these alkaloids exhibit a vast structural diversity and a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. ontosight.ainih.govajrconline.org

Historically significant drugs like the analgesic morphine and the antibacterial berberine are isoquinoline alkaloids, demonstrating the profound therapeutic potential of this chemical class. nih.govrsc.org The complex structures of these natural products serve as inspiration for medicinal chemists to design and synthesize novel analogs with improved efficacy and safety profiles. nih.gov For example, the antibacterial activity of natural alkaloids like berberine and sanguinarine, which target the FtsZ protein, has directly led to the investigation of simpler synthetic 3-phenylisoquinoline derivatives as a new class of antibiotics. nih.govnih.gov Researchers continue to isolate new isoquinoline alkaloids from natural sources, such as Berberis vulgaris, and evaluate them as potential lead compounds for treating complex diseases. acs.orgacs.org

General Pharmacological Profiles of Isoquinoline Derivatives (Focus on Academic Research Areas)

The "privileged" isoquinoline scaffold is a focal point of academic research across numerous therapeutic areas. rsc.orgnih.gov Its derivatives have been reported to possess a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, antidiabetic, and analgesic properties. nih.govontosight.aisemanticscholar.org The versatility of the isoquinoline core allows for the development of compounds that can interact with various biological targets, such as enzymes, receptors, and nucleic acids. semanticscholar.org This multi-target potential is particularly valuable for addressing complex diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net

One of the most intensely studied applications of isoquinoline derivatives is in anticancer research. nih.govresearchgate.net These compounds can exert their antitumor effects through a variety of mechanisms. researchgate.net For instance, some derivatives act as potent inhibitors of cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle. researchgate.netnih.gov Pyrrolo[2,1-a]isoquinoline alkaloids, such as lamellarins, are known to be highly cytotoxic to a range of cancer cell lines, with some acting as inhibitors of the enzyme Topoisomerase I. rsc.org

Furthermore, isoquinoline derivatives have been designed to inhibit other key proteins involved in cancer progression. ontosight.ai Some have been synthesized to antagonize Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP-1, which are often overexpressed in cancer cells, thereby promoting apoptosis. nih.gov The ability of isoquinoline derivatives to function as enzyme inhibitors is a key aspect of their therapeutic potential, not only in cancer but in other diseases as well. nih.govsemanticscholar.org

Antimalarial Investigations

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for novel antimalarial agents. ymerdigital.com The isoquinoline scaffold has been a key structural motif in the development of new compounds to combat this disease. mdpi.com

Research into isoquinoline derivatives has yielded promising results. For instance, a series of 1-acetylisoquinoline thiosemicarbazones were synthesized and evaluated for their antimalarial properties in mice infected with Plasmodium berghei, with some compounds achieving cures at doses between 40-160 mg/kg. google.com In another study, two series of isoquinoline derivatives, phenyl and triazole derivatives, were synthesized. Within the isoquinoline phenyl series, one compound demonstrated notable antiplasmodial activity against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of P. falciparum. mdpi.com Similarly, a compound from the isoquinoline-triazole series was found to be particularly effective against the resistant strain. mdpi.com

Furthermore, isoquinoline alkaloids isolated from the stem bark of Actinodaphne macrophylla have shown in vitro antiplasmodial activities against P. falciparum 3D7, with some compounds exhibiting significant potency. nih.gov The investigation of 1,3,5-trisubstituted benzene (B151609) derivatives has also highlighted compounds with significant antimalarial activity in the sub-micromolar to micromolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.commdpi.com Specifically, 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives have been identified as potent antimalarial candidates. nih.gov

These studies underscore the potential of the isoquinoline scaffold in the development of new and effective treatments for malaria, particularly against resistant parasite strains.

Table 1: Antimalarial Activity of Selected Isoquinoline Derivatives

| Compound Class | Test Model | Strains | Activity | Reference |

|---|---|---|---|---|

| 1-Acetylisoquinoline thiosemicarbazones | In vivo (mice) | P. berghei | Cures at 40-160 mg/kg | google.com |

| Isoquinoline phenyl derivatives | In vitro | P. falciparum (K1, 3D7) | Active against resistant and sensitive strains | mdpi.com |

| Isoquinoline-triazole derivatives | In vitro | P. falciparum (K1, 3D7) | Promisingly effective against resistant strain | mdpi.com |

| Alkaloids from Actinodaphne macrophylla | In vitro | P. falciparum 3D7 | Potent antiplasmodial activity | nih.gov |

| 1,3,5-Trisubstituted benzenes | In vitro | P. falciparum (3D7, W2) | Sub-µM to µM activity | mdpi.commdpi.com |

| 2,4-Bis[(substituted-aminomethyl)phenyl]quinolines | In vitro | P. falciparum (3D7, W2) | Potent antimalarial candidates | nih.gov |

Antiviral and Anti-HIV Activities

The isoquinoline framework is a key component in numerous compounds investigated for their antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). nih.govnih.gov These compounds can interfere with various stages of the viral life cycle. nih.gov

A study of isoquinoline alkaloids and their derivatives demonstrated their potential as antiviral agents, with mechanisms that can include interfering with viral replication pathways. nih.gov For instance, certain isoquinoline alkaloids have been explored for their activity against a range of viruses, including herpes simplex virus (HSV) and parainfluenza virus (PI-3). researchgate.net One study found that out of 33 isoquinoline alkaloids tested, several showed selective inhibition against the PI-3 virus. researchgate.net

In the context of HIV, isoquinoline-based compounds have been developed as CXCR4 antagonists. nih.gov CXCR4 is a coreceptor that HIV uses to enter host cells, and its antagonists can block this entry. A series of isoquinoline derivatives bearing a tetrahydroquinoline or a 3-methylpyridinyl group showed excellent anti-HIV activity, with one compound, in particular, displaying low nanomolar activity in various assays. nih.gov

Furthermore, research has identified isoquinoline and quinoline (B57606) derivatives as inhibitors of HIV-1. nih.gov The structural diversity of these compounds allows for targeting different viral components and processes. Some synthetic tetrahydroisoquinoline alkaloids have also shown potent inhibitory activity against HIV in in-vitro assays. iucr.org

Table 2: Anti-HIV Activity of Selected Isoquinoline-Based Compounds | Compound Class | Target/Mechanism | Activity | Reference | |---|---|---|---|---| | Isoquinoline-based CXCR4 antagonists | CXCR4 co-receptor antagonist | Low nanomolar anti-HIV activity | nih.gov | | Synthetic tetrahydroisoquinoline alkaloids | HIV inhibition | Potent inhibitory activity in vitro | iucr.org | | Isoquinoline and quinoline derivatives | HIV-1 inhibitors | Varied inhibitory activities | nih.gov |

Anti-inflammatory and Antioxidant Research

Isoquinoline derivatives have been the subject of extensive research for their anti-inflammatory and antioxidant properties. researchgate.netiucr.org These activities are crucial in combating a variety of diseases characterized by inflammation and oxidative stress. researchgate.net

Several isoquinoline alkaloids and their synthetic derivatives have demonstrated the ability to reduce inflammation. researchgate.net For example, a study on spirooxindole-3,3'-pyrrolines incorporating an isoquinoline motif revealed significant anti-inflammatory properties in the tested compounds. epa.gov Another investigation into isoquinolines from the plant Hypecoum erectum found that several of the isolated alkaloids displayed anti-inflammatory effects by inhibiting inflammatory mediators such as COX-2, IL-1β, and TNF-α in vitro. researchgate.net Some of these natural compounds showed anti-inflammatory activity comparable to dexamethasone. researchgate.net

In terms of antioxidant activity, certain 1,3-disubstituted 3,4-dihydroisoquinolines have been identified as having significant DPPH radical scavenging activity, comparable to the standard antioxidant, rutin. mdpi.comnih.gov The antioxidant potential of these compounds is a valuable property, as oxidative stress is implicated in the pathology of many diseases. researchgate.net

The dual anti-inflammatory and antioxidant activities of many isoquinoline derivatives make them attractive candidates for the development of therapeutic agents for complex diseases. iucr.org

Antihypertensive and Antihistaminic Studies

The isoquinoline scaffold is present in compounds that have been investigated for their effects on the cardiovascular and histaminergic systems. google.com.na

In the realm of antihypertensive research, certain isoquinoline derivatives have shown potential. For instance, some 2-substituted-4-phenylquinoline derivatives, while primarily investigated for antidepressant activity, were also studied for their cardiovascular effects. nih.gov These studies revealed that some of these compounds had reduced cardiac toxicity compared to the standard drug imipramine. nih.gov Research into substituted 2H-isoquinolin-1-ones led to the discovery of potent Rho-Kinase (ROCK) inhibitors, which demonstrated early in vivo proof of concept for antihypertensive activity. google.com

Regarding antihistaminic activity, the same study on 2-substituted-4-phenylquinoline derivatives found that they possessed very low antihistaminic (H1) activity compared to imipramine, indicating a separation of antidepressant and antihistaminic effects. nih.gov In another study, a series of pyrazino[2,1-a]isoquinoline derivatives were evaluated for several activities, including antihistaminic effects. researchgate.net

Research into Neurological Activities (e.g., Antidepressant, Anti-Parkinson's Disease)

The isoquinoline core is a key structural feature in many compounds with significant neurological activity, including potential treatments for depression and Parkinson's disease. nih.govnih.gov

Several isoquinoline derivatives have been found in the brains of patients with Parkinson's disease and are thought to have neurotoxic properties similar to the known parkinsonism-inducing agent MPTP. epo.orggoogle.com These endogenous isoquinoline derivatives, such as tetrahydroisoquinoline (TIQ), are believed to inhibit complex I of the mitochondrial electron transport chain, leading to reduced ATP production and increased oxidative stress, which can cause neuronal death. epo.orggoogle.com However, the neurotoxicity of these compounds is generally weaker than that of MPTP. epo.orggoogle.com Conversely, other isoquinoline alkaloids have shown neuroprotective effects. mdpi.com For example, berberine has been shown to potentially improve nerve injury in models of Parkinson's disease by regulating mitochondrial function. mdpi.com

In the context of antidepressant research, a series of 2-substituted-4-phenylquinoline derivatives demonstrated antidepressant-like activity in animal models. nih.gov Furthermore, a series of (R)–N–(benzo[d]thiazol–2–yl)–2–(1–phenyl–3,4–dihydroisoquinolin–2(1H)–yl) acetamides were synthesized and showed excellent inhibitory activity against monoamine oxidase B (MAO-B), a key target in the treatment of depression and neurodegenerative diseases. lookchem.com

The diverse neurological activities of isoquinoline derivatives highlight their potential as both tools for studying neurological diseases and as scaffolds for developing new therapeutic agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Isoquinoline Scaffolds: General Principles and Insights

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the isoquinoline scaffold, SAR studies have provided valuable insights for the design of more potent and selective therapeutic agents.

The substitution pattern on the isoquinoline ring system is a key determinant of its pharmacological properties. For example, in the development of anti-HIV CXCR4 antagonists, the nature of the substituent at the head group of the isoquinoline molecule was found to be critical for its activity. nih.gov Specifically, the stereochemistry of a tetrahydroquinoline moiety played a significant role in CXCR4 antagonism. nih.gov

In the context of anticancer research, SAR studies of pyrrolo[2,1-a]isoquinolines have revealed that certain substitutions are critical for their cytotoxic activity. For instance, the methoxy-acetophenone moiety of a particular lamellarin derivative was identified as a key determinant for inhibiting breast cancer resistance protein.

For antibacterial 3-phenylisoquinoline derivatives, the introduction of an N-methyl quaternary ammonium group was found to be essential for activity against S. aureus, with potency increasing with the lipophilicity of the substituent at the 3'-position of the phenyl ring. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.